Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate
Description
Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 3-phenylureido group, an acetamido linker, and a butyl benzoate moiety. The thiazole ring is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial and anticancer agents. The butyl benzoate ester likely improves lipophilicity, affecting solubility and bioavailability.
Properties
IUPAC Name |
butyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-2-3-13-31-21(29)16-9-11-18(12-10-16)24-20(28)14-19-15-32-23(26-19)27-22(30)25-17-7-5-4-6-8-17/h4-12,15H,2-3,13-14H2,1H3,(H,24,28)(H2,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVXRGOZVCRNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and phenylureido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylureido group may also play a role in binding to target proteins, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with derivatives reported in , such as Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i) and Ethyl 2-(4-((2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10j) . Key comparisons include:
| Compound | Molecular Weight (g/mol) | Yield | Key Substituents |
|---|---|---|---|
| Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate | ~453.07* | N/A | Phenylureido, thiazole, butyl benzoate |
| Ethyl 2-(4-((2-(4-(3-phenylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10i) | 480.2 | 90.4% | Phenylureido, thiazole, piperazine, ethyl acetate |
| Ethyl 2-(4-((2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10j) | 548.2 | 91.7% | Trifluoromethylphenylureido, thiazole, piperazine, ethyl acetate |
*Calculated based on molecular formula C₂₃H₂₅N₄O₄S.
Key Observations :
Substituent Effects :
- The trifluoromethyl group in 10j increases molecular weight and lipophilicity compared to the phenyl group in the target compound and 10i . This substitution often enhances metabolic stability and target affinity in drug design .
- The butyl benzoate group in the target compound may confer greater membrane permeability than the ethyl acetate and piperazine moieties in 10i/10j , though this requires experimental validation.
The absence of yield data for the target compound limits direct comparison, but highlights reflux with glacial acetic acid as a common method for analogous heterocyclic systems .
Biological Relevance: Thiazole-containing compounds like those in and cephalosporin derivatives in (e.g., aminothiazolyl methoxyimino cephalosporins) are often associated with antimicrobial activity. However, the target compound’s lack of a β-lactam or aminothiazole oxime moiety (as in ) suggests a divergent mechanism .
Pharmacokinetic and Pharmacodynamic Considerations
- Hydrogen Bonding : The phenylureido group in all three compounds may facilitate interactions with biological targets such as kinases or proteases, though the trifluoromethyl group in 10j could introduce steric or electronic effects altering binding specificity .
Biological Activity
Chemical Structure and Properties
The chemical structure of Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
- CAS Number : Not available in the provided sources.
This compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring thiazole and phenylurea moieties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties.
Case Study: In Vitro Efficacy
In vitro assays showed that derivatives of thiazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific studies indicated that compounds with similar structures reduced glioma cell viability significantly through multiple mechanisms, including inhibition of key signaling pathways like AKT and mTORC1 .
Antimicrobial Activity
Compounds with thiazole structures have been reported to possess antimicrobial properties. The presence of the phenylureido group enhances these effects by potentially interfering with bacterial protein synthesis or cell wall integrity.
Table 1: Efficacy Against Microorganisms
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Related Thiazole Derivative | Escherichia coli | 16 µg/mL |
| Phenylurea Compound | Candida albicans | 64 µg/mL |
The mechanism by which this compound exerts its biological activity is likely multifaceted:
- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit enzymes critical for microbial survival.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the butyl group may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
Toxicity Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity profile. Preliminary studies on related compounds indicate low cytotoxicity in non-cancerous cells, making them promising candidates for further development .
Q & A
Q. What are the recommended methods for synthesizing Butyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. A common approach includes:
Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or THF.
Acetamido Linkage : Coupling the thiazole intermediate with activated benzoate esters using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C.
Ureido Functionalization : Reaction with phenyl isocyanate in dichloromethane under nitrogen atmosphere.
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–4°C) minimize side reactions during amide bond formation .
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Purity Monitoring : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, α-bromoacetophenone, EtOH, reflux | 65–70 |
| 2 | EDC/HOBt, DMF, 4°C | 80–85 |
| 3 | Phenyl isocyanate, DCM, RT | 75–80 |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 8.2 (s, 1H, thiazole), δ 7.6–7.8 (m, aromatic) |
| ¹³C NMR | δ 168.5 (C=O), 152.1 (thiazole C2) |
| X-ray | Monoclinic P2₁/c, Z=4, R-factor=0.036 |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .
- First Aid :
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's biological activity while minimizing confounding variables?
Answer: Adopt a split-plot design to account for variability:
- Primary Variables : Dose concentration (e.g., 0.1–100 µM), exposure time (24–72 hrs).
- Blocking : Stratify cell lines by passage number to control genetic drift.
- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity assays).
Q. Example Design :
Randomized Block Design:
- Blocks: Cell line batches (n=4).
- Treatments: 6 concentrations + controls.
- Replicates: 3 technical replicates per condition.
Refer to environmental study frameworks for multi-level analysis .
Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound?
Answer: Follow OECD Guidelines for Testing Chemicals :
Q. Table 3: Environmental Persistence Metrics
| Parameter | Value | Method |
|---|---|---|
| Hydrolysis t₁/₂ | 48 hrs (pH 7) | OECD 111 |
| Log Kow | 3.2 ± 0.1 | Shake-flask |
Q. How should contradictory data regarding the compound's bioactivity across different studies be analyzed and resolved?
Answer:
- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Test robustness by excluding outliers or low-quality datasets (e.g., studies without dose-response validation).
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATCC cell lines, serum-free media) .
Q. Example Workflow :
Identify conflicting results (e.g., IC₅₀ values varying by >50%).
Re-evaluate assay conditions (e.g., ATP levels vs. apoptosis markers).
Validate via orthogonal methods (e.g., CRISPR knockdown of target proteins).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
